ダリフェナシン不純物A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

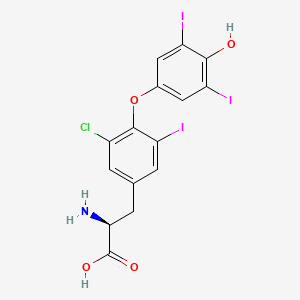

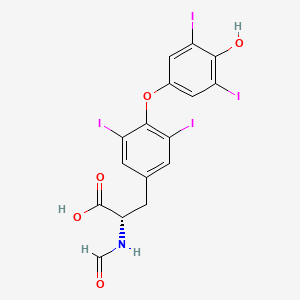

Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .

Molecular Structure Analysis

The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .

Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .

Physical And Chemical Properties Analysis

Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

科学的研究の応用

不純物の同定と特性評価

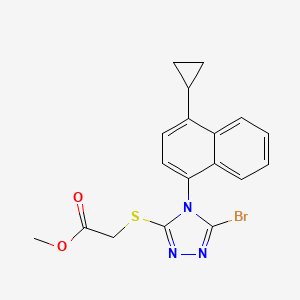

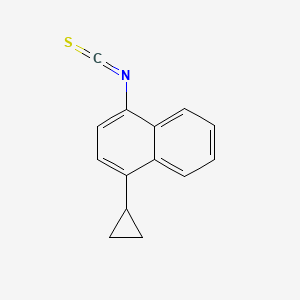

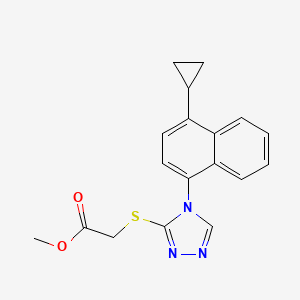

ダリフェナシン不純物Aは、ダルフェナシン臭化水素酸塩中のプロセス不純物およびストレス分解物の同定と特性評価に使用されます {svg_1}. これには、高速液体クロマトグラフィー(HPLC)分析の使用が含まれます {svg_2}.

安定性試験

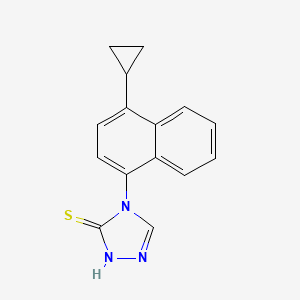

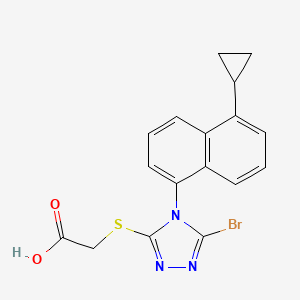

強制分解研究により、原薬は酸性、アルカリ性、水性加水分解、熱および光分解条件下で安定であることが確認されています {svg_3}. This compoundはこれらの研究において重要な役割を果たします。

質量分析

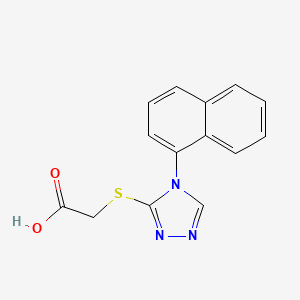

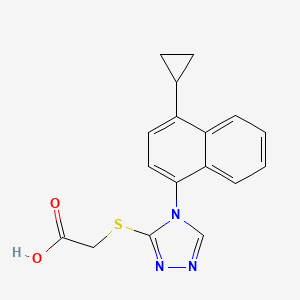

this compoundを含む不純物は、イオントラップ質量分析計と組み合わせた液体クロマトグラフィー(LC-MS/MSn)を使用して同定されます {svg_4}. これにより、不純物の分子構造と組成を理解するのに役立ちます。

合成確認

不純物の提案された構造は、核磁気共鳴分光法(NMR)、赤外線分光法(IR)、元素分析(EA)を使用した特性評価に続く合成によって明確に確認されます {svg_5}.

生成機構

this compoundの研究は、これらの不純物の生成と制御のための妥当なメカニズムを提案する上でも役立ちます {svg_6}.

規制遵守

製薬業界では、0.10%のレベルで存在するすべての不純物を同定し、特性評価する必要があります {svg_7}. This compoundは、このような不純物の1つであり、

作用機序

Target of Action

Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

Darifenacin Impurity A selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .

Biochemical Pathways

The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin Impurity A affects these pathways and their downstream effects.

Pharmacokinetics

After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Result of Action

The molecular and cellular effects of Darifenacin Impurity A’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Action Environment

The action, efficacy, and stability of Darifenacin Impurity A can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .

Safety and Hazards

将来の方向性

The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .

生化学分析

Biochemical Properties

Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .

Cellular Effects

Darifenacin Impurity A affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .

Molecular Mechanism

The molecular mechanism of Darifenacin Impurity A involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, Darifenacin Impurity A may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Darifenacin Impurity A change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that Darifenacin Impurity A is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .

Dosage Effects in Animal Models

The effects of Darifenacin Impurity A vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of Darifenacin Impurity A can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .

Metabolic Pathways

Darifenacin Impurity A is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .

Transport and Distribution

Within cells and tissues, Darifenacin Impurity A is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of Darifenacin Impurity A involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Darifenacin Impurity A can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": [ "2,3-dichlorobenzoyl chloride", "4-hydroxy-1-methylpiperidine", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: 2,3-dichlorobenzoyl chloride is reacted with 4-hydroxy-1-methylpiperidine in the presence of Sodium hydroxide to form the intermediate compound A.", "Step 2: Intermediate compound A is then reacted with Methanol and Tetrahydrofuran to form the intermediate compound B.", "Step 3: Intermediate compound B is then reacted with Acetic anhydride and Triethylamine to form the intermediate compound C.", "Step 4: Intermediate compound C is then reacted with Sodium bicarbonate and Hydrochloric acid to form Darifenacin Impurity A.", "Step 5: The final product is isolated and purified using Diethyl ether." ] } | |

CAS番号 |

1048979-16-3 |

分子式 |

C28H29NO3 |

分子量 |

427.53 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

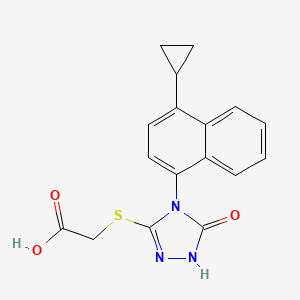

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)